molecular formula C8H5F3N2O3 B14167384 2-Nitro-6-(trifluoromethyl)benzamide CAS No. 24821-19-0

2-Nitro-6-(trifluoromethyl)benzamide

Cat. No.: B14167384
CAS No.: 24821-19-0
M. Wt: 234.13 g/mol
InChI Key: WHBFRLCSAZCZOG-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)benzamide typically involves the nitration of 6-(trifluoromethyl)benzoic acid followed by amidation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting 2-nitro-6-(trifluoromethyl)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Finally, the acid chloride is reacted with ammonia or an amine to form this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. The nitration step is carefully controlled to minimize by-products, and the amidation step is often carried out in the presence of a catalyst to enhance the reaction rate and efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-6-(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes the compound a valuable tool in various fields of research .

Properties

CAS No.

24821-19-0

Molecular Formula

C8H5F3N2O3

Molecular Weight

234.13 g/mol

IUPAC Name

2-nitro-6-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)4-2-1-3-5(13(15)16)6(4)7(12)14/h1-3H,(H2,12,14)

InChI Key

WHBFRLCSAZCZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(F)(F)F

Origin of Product

United States

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